molecular formula C10H11N3S B2563266 2-methyl-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione CAS No. 478247-44-8

2-methyl-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No. B2563266
CAS RN: 478247-44-8
M. Wt: 205.28
InChI Key: MCXQIHVLMGGFBH-UHFFFAOYSA-N
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Description

2-methyl-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, also known as MTT, is a heterocyclic compound that has been widely studied for its potential applications in various fields of science. MTT has been found to possess several unique properties that make it a valuable compound for scientific research.

Scientific Research Applications

Intestinal Permeation Enhancement

The compound has been studied for its potential as an intestinal permeation enhancer . This application is crucial for the oral administration of macromolecular therapeutics, which often suffer from poor absorption across the intestinal epithelium. Derivatives of this compound, such as 1-methyl-4-phenylpiperazine, have shown to enhance transepithelial transport with minimal cytotoxicity, making them promising candidates for improving drug delivery .

Antiparasitic Activity

Another significant application is in the field of antiparasitic drug development . Derivatives of the compound have been synthesized and tested against various parasites. For instance, 5-aryl-1-methyl-4-nitroimidazoles, a related class of compounds, have demonstrated potent lethal activity against pathogens like Entamoeba histolytica and Giardia intestinalis, indicating the potential of these derivatives in treating parasitic infections .

Pharmacological Potential

The pharmacological properties of derivatives of this compound have been explored, particularly their calcium channel blocking activity . This is important for the treatment of diseases associated with calcium dysregulation. The research into these properties is essential for identifying new therapeutic applications.

Molecular Docking and Biological Evaluation

Molecular docking studies have been conducted with derivatives to understand their interaction with biological targets. These studies are crucial for the drug discovery process , providing insights into the binding affinities and modes of interaction, which guide the design of more potent and selective therapeutic agents.

Chemical Transformations

The compound and its derivatives undergo various chemical transformations that are key to understanding their reactivity. These transformations are vital for the development of new synthetic methodologies and the production of novel compounds with potential applications in drug development.

Synthesis and Characterization

Efficient synthesis methods for novel derivatives incorporating sulfonyl groups have been developed. These methods allow for the exploration of the chemical and physical properties of these compounds and their potential applications in various fields of chemistry and pharmacology.

properties

IUPAC Name

2-methyl-4-(4-methylphenyl)-1,2,4-triazole-3-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3S/c1-8-3-5-9(6-4-8)13-7-11-12(2)10(13)14/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCXQIHVLMGGFBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=NN(C2=S)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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